molecular formula C23H26ClNO5 B15138823 Antileishmanial agent-14

Antileishmanial agent-14

Cat. No.: B15138823
M. Wt: 431.9 g/mol
InChI Key: UGJKJCCMAUWUTO-YDHFHHHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antileishmanial agent-14 is a compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and affects millions of people worldwide, particularly in tropical and subtropical regions . The compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for further development and clinical use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-14 typically involves the coupling of hydrazine with pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions . The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Antileishmanial agent-14 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Antileishmanial agent-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Explored for its efficacy in treating leishmaniasis and other parasitic infections.

Properties

Molecular Formula

C23H26ClNO5

Molecular Weight

431.9 g/mol

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-3-one;hydrochloride

InChI

InChI=1S/C23H25NO5.ClH/c1-26-17-6-8-20(27-2)16(13-17)14-22-23(25)19-7-5-18(15-21(19)29-22)28-12-11-24-9-3-4-10-24;/h5-8,13-15H,3-4,9-12H2,1-2H3;1H/b22-14-;

InChI Key

UGJKJCCMAUWUTO-YDHFHHHVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl

Origin of Product

United States

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